Scientific Field: Chemistry
Application Summary: “S-(4-Cyanobutyl)thioacetate” is used in the field of chemistry, specifically in self-assembly and contact printing.
Scientific Field: Organic & Biomolecular Chemistry
Application Summary: Thioacetates, such as “S-(4-Cyanobutyl)thioacetate”, are interesting starting points for synthesizing other organosulfur compounds.
Methods of Application: A simple, efficient, and fast method to obtain organic thioacetates using water as a solvent has been proposed.
Results or Outcomes: A simple work up allows products to be obtained with excellent yield and acceptable purity.
S-(4-Cyanobutyl)thioacetate is a chemical compound with the molecular formula C₇H₁₁NOS and a molecular weight of 157.23 g/mol. It features a thioacetate functional group, characterized by the presence of a sulfur atom bonded to an acetyl group and a cyanobutyl moiety. This compound is notable for its potential applications in organic synthesis and as a biochemical reagent in proteomics research . The presence of the cyanobutyl group may impart unique reactivity and solubility properties, making it an interesting subject for further study.
S-(4-Cyanobutyl)thioacetate can be synthesized through several methods:
These methods highlight the versatility in synthesizing this compound and its derivatives.
S-(4-Cyanobutyl)thioacetate has potential applications in various fields:
Several compounds share structural similarities with S-(4-Cyanobutyl)thioacetate. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
S-Butylthioacetate | Thioester | Simple alkyl chain; widely used in organic synthesis |
S-Phenylthioacetate | Thioester | Aromatic ring; used in various organic reactions |
S-Furfurylthioacetate | Thioester | Contains furan ring; potential bioactivity |
S-(3-Methylbutyl)thioacetate | Thioester | Branched alkane; affects solubility |
S-(4-Cyanobutyl)benzothioate | Benzothioate | Incorporates a benzene ring; different reactivity |
S-(4-Cyanobutyl)thioacetate is unique due to its specific cyanobutyl group, which may affect its solubility and reactivity compared to other thioesters. The presence of the cyano group could also introduce additional functional properties that differentiate it from similar compounds.
Irritant